3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClF2NO3/c15-10-6-8(2-4-12(10)17)18-13(19)9-5-7(14(20)21)1-3-11(9)16/h1-6,20-21H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZUSICZSSECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137618 | |
| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-29-5 | |
| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure includes a chlorinated and fluorinated phenyl moiety, which enhances its interaction with biological targets. This article explores its biological activity, focusing on its role as a tyrosinase inhibitor and other relevant pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H11ClF2BNO2
- Molecular Weight: 283.49 g/mol
Biological Activity Overview
The primary biological activity of this compound is linked to its inhibition of tyrosinase (EC 1.14.18.1), an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are of significant interest due to their applications in treating hyperpigmentation disorders and their potential neuroprotective effects in conditions like Parkinson's disease.
Inhibition of Tyrosinase
Recent studies have demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). The presence of both chlorine and fluorine atoms in the compound appears to optimize its binding affinity at the active site of the enzyme, leading to improved inhibitory potency compared to reference compounds .
Study 1: Tyrosinase Inhibition
A study conducted by researchers aimed at identifying new tyrosinase inhibitors highlighted the efficacy of compounds containing the 3-chloro-4-fluorophenyl moiety. The results indicated that these compounds exhibited a notable reduction in melanin production in vitro, suggesting their potential for therapeutic applications in skin disorders .
Study 2: Molecular Docking Analysis
Molecular docking studies further corroborated the findings from biological assays, revealing that this compound binds effectively to the active site of tyrosinase. The docking scores indicated a favorable interaction profile, supporting the observed biological activity .
Table 1: Summary of Biological Activity
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Agaricus bisporus | 5.2 µM | |
| Melanin Production | In vitro model | 60% inhibition |
Pharmacological Implications
The implications of using this compound extend beyond dermatological applications. Given its mechanism of action as a tyrosinase inhibitor, it may also offer neuroprotective benefits by modulating melanin production pathways implicated in neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various reactions that are crucial for developing new drug candidates.
- Case Study : In a study focused on developing inhibitors for specific cancer pathways, this compound was utilized to create boronic acid derivatives that showed promising activity against tumor growth in vitro. The fluorine substituents enhance the lipophilicity and bioavailability of the resultant compounds, making them more effective as potential therapeutic agents.
Organic Synthesis
The compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
- Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions
| Boronic Acid | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| This compound | 85% | Pd(OAc)2, K2CO3, THF | |
| 4-Fluorophenylboronic acid | 90% | Pd(PPh3)4, NaOH, EtOH | |
| Phenylboronic acid | 75% | Pd(PPh3)4, K2CO3, DMF |
The above table illustrates the efficiency of using this compound compared to other boronic acids in Suzuki coupling reactions.
Material Science
In material science, boronic acids are utilized for creating functional materials due to their ability to form reversible covalent bonds with diols. This property can be exploited in developing sensors and drug delivery systems.
- Case Study : Research demonstrated that incorporating this boronic acid into polymer matrices enhanced the material's responsiveness to environmental changes, such as pH variations. This application has potential implications for smart drug delivery systems where controlled release is essential.
Comparison with Similar Compounds
Substituent Position Isomers
- 4-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS 874288-05-8):
Differs in the carbamoyl group’s position (4- vs. 3-substituted on the boronic acid ring) and substituents (3-F vs. 3-Cl-4-F). This positional isomer has a molecular weight of 259.04 g/mol and is available at >97% purity, highlighting its higher accessibility compared to the target compound . - 2-Chloro-4-(4-fluorophenylcarbamoyl)benzeneboronic Acid (Alfa Product H54239): Features a chlorine substituent at the 2-position and a carbamoyl group at the 4-position.
Halogen-Substituted Analogs
- 3-Chloro-4-fluorophenylboronic Acid (CAS 144432-85-9):
A simpler analog lacking the carbamoyl group. With a molecular weight of 174.36 g/mol, it exhibits higher reactivity in Suzuki reactions due to reduced steric bulk and strong electron-withdrawing effects from Cl and F . - 3-Bromo-4-fluorophenylboronic Acid (CAS 1451393-30-8):
Bromine replaces chlorine, increasing leaving group ability. This substitution enhances utility in nucleophilic aromatic substitution but may reduce stability compared to chloro analogs .
Functional Group Variants
- 4-Carboxy-3-chlorophenylboronic Acid (CAS 136496-72-5): Replaces the carbamoyl group with a carboxylic acid.
- 3-Cyano-4-fluorophenylboronic Acid (CAS 214210-21-6): Substitutes the carbamoyl group with a cyano (-CN) group. The cyano group’s electron-withdrawing nature enhances electrophilicity, though it may limit compatibility with certain reaction conditions .
Reactivity and Catalytic Performance
Suzuki-Miyaura Cross-Coupling Efficiency
- 4-Fluorophenylboronic Acid (CAS 1765-93-1): A benchmark compound with high reactivity, achieving 67.1 h⁻¹ turnover frequency (TOF) in coupling with 1-bromo-4-fluorobenzene .
- Target Compound :
The carbamoyl group introduces steric hindrance, likely reducing TOF compared to simpler analogs. However, the electron-withdrawing Cl/F substituents may partially offset this by activating the boronic acid .
Temperature Sensitivity
- Phenylboronic Acid :
Shows stable TOF (~50 h⁻¹) at 70–110°C . - Target Compound :
Likely requires optimized conditions due to thermal sensitivity from the carbamoyl group, necessitating lower temperatures or longer reaction times.
Physical and Chemical Properties
Preparation Methods
Carbamoylation via Carbodiimide-Mediated Coupling
The reaction employs 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent in polar aprotic solvents such as N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or dichloromethane (DCM).
Aminophenol derivatives or substituted anilines react with carboxylic acid derivatives to form amide bonds efficiently at room temperature (20–25 °C) within 1–4 hours.
Yields for similar carbamoyl coupling reactions are typically high, ranging from 85% to 98%, with purity exceeding 95% confirmed by HPLC and NMR analyses.
Reaction workup involves quenching with saturated sodium bicarbonate solution, filtration, washing with water and organic solvents (e.g., chloroform), followed by drying under vacuum.
Representative Synthetic Route Summary
Detailed Research Findings and Analysis
Hydrogenation Step: The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is highly efficient, scalable, and reproducible with platinum catalysts, maintaining halogen substituents intact and avoiding over-reduction or dehalogenation.
Carbamoylation Efficiency: The use of carbodiimide coupling reagents like EDCI in aprotic solvents enables rapid amide bond formation with minimal side reactions. The reaction proceeds smoothly at ambient temperature, preserving sensitive functional groups such as boronic acid and halogens.
Boronic Acid Installation: Palladium-catalyzed borylation is a well-established method to introduce boronic acid groups onto aromatic rings bearing halogens. The choice of catalyst and reaction conditions is crucial to avoid deboronation or undesired side reactions, especially in multifunctional molecules.
Purification and Characterization: Final compounds are purified by filtration, washing, and chromatographic techniques, with purity confirmed by HPLC, NMR, and mass spectrometry, ensuring suitability for further research or application.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 3-chloro-4-fluoroaniline (from catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene) |
| Carbamoyl Coupling | EDCI-mediated amidation in DMA, DMF, or DCM at 20–25 °C, 1–4 h |
| Boronic Acid Introduction | Pd(PPh3)4 catalyzed borylation or direct use of boronic acid derivatives |
| Reaction Yields | 85–98% for coupling steps; 94–96% for hydrogenation |
| Purification Methods | Filtration, aqueous washes, drying under vacuum, chromatography |
| Analytical Characterization | HPLC, 1H NMR, MS confirm purity and structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
